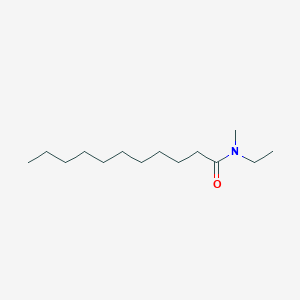
N-Ethyl-N-methylundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methylundecanamide: is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of an undecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylundecanamide typically involves the reaction of undecanoyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methylundecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Primary amines or alcohols.
Substitution: N-alkylated amides or secondary amines.
Scientific Research Applications
Chemistry: N-Ethyl-N-methylundecanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as a modulator of certain biological pathways, offering possibilities for the treatment of various diseases.
Industry: this compound is used in the formulation of specialty chemicals and surfactants. Its unique properties make it suitable for use in lubricants, coatings, and personal care products.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N,N-Dimethylundecanamide: Similar structure but with two methyl groups attached to the nitrogen atom.
N-Ethyl-N-propylundecanamide: Similar structure but with an ethyl and a propyl group attached to the nitrogen atom.
Uniqueness: N-Ethyl-N-methylundecanamide is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59690-08-3 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N-ethyl-N-methylundecanamide |
InChI |
InChI=1S/C14H29NO/c1-4-6-7-8-9-10-11-12-13-14(16)15(3)5-2/h4-13H2,1-3H3 |
InChI Key |
ROBFARKICBBYIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)N(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



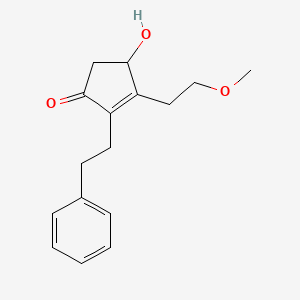

![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![[4,5-Dimethoxy-2-(phenylsulfanyl)phenyl]acetic acid](/img/structure/B14610624.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)
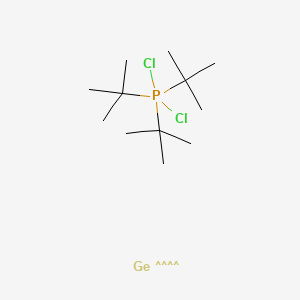
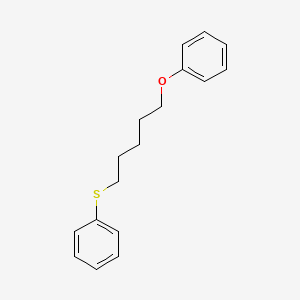

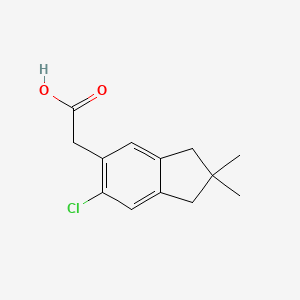
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
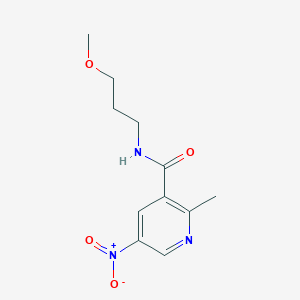

![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
